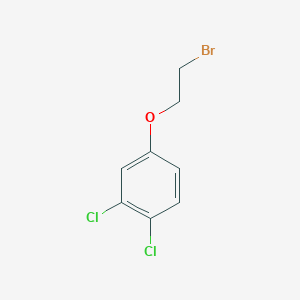

4-(2-Bromoethoxy)-1,2-dichlorobenzene

描述

Synthesis of Key Intermediates and Related Dichlorobenzene-Bromoethoxy Structures

The primary intermediates for the synthesis of this compound are 3,4-dichlorophenol and 1,2-dibromoethane. The availability of high-purity starting materials is essential for achieving a good yield of the final product.

Synthesis of 3,4-Dichlorophenol: 3,4-Dichlorophenol can be synthesized through various methods. One common industrial route involves the diazotization of 3,4-dichloroaniline followed by hydrolysis of the resulting diazonium salt. In this process, 3,4-dichloroaniline is treated with an aqueous solution of sulfuric acid and then diazotized, typically with sodium nitrite. The resulting diazonium salt solution is then heated, leading to the formation of 3,4-dichlorophenol. Yields of around 80.5% have been reported for this method.

Another approach is the direct chlorination of phenol. However, this method often leads to a mixture of chlorinated phenol isomers, including 2,4-dichlorophenol and 2,6-dichlorophenol, as well as the over-chlorinated product 2,4,6-trichlorophenol. google.com Achieving high selectivity for 3,4-dichlorophenol through direct chlorination is challenging.

Synthesis of 1,2-Dibromoethane: 1,2-Dibromoethane is a commodity chemical that is produced on a large scale. The primary industrial method for its synthesis is the direct bromination of ethylene. This reaction is typically carried out in the liquid phase at moderate temperatures and pressures. The reaction is an electrophilic addition of bromine to the double bond of ethylene and is generally high-yielding.

For laboratory-scale synthesis, 1,2-dibromoethane can also be prepared from the reaction of acetylene with hydrogen bromide, either thermally or photochemically. cdnsciencepub.com

Synthesis of Related Dichlorobenzene-Bromoethoxy Structures: The synthetic methodologies described for this compound can be adapted to produce a variety of related structures by changing the starting dichlorophenol isomer. For example, using 2,3-dichlorophenol, 2,4-dichlorophenol, 2,5-dichlorophenol, 2,6-dichlorophenol, or 3,5-dichlorophenol in the Williamson ether synthesis with 1,2-dibromoethane would yield the corresponding (2-bromoethoxy)-dichlorobenzene isomers. The reactivity of the dichlorophenol isomer can be influenced by the position of the chlorine atoms relative to the hydroxyl group due to electronic and steric effects.

Structure

3D Structure

属性

IUPAC Name |

4-(2-bromoethoxy)-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMJIYQANBYVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299808 | |

| Record name | 4-(2-bromoethoxy)-1,2-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3245-41-8 | |

| Record name | 4-(2-Bromoethoxy)-1,2-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 132956 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003245418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC132956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-bromoethoxy)-1,2-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of individual atoms.

The ¹H NMR spectrum of 4-(2-Bromoethoxy)-1,2-dichlorobenzene displays distinct signals for both the aromatic and aliphatic protons. The aromatic region shows a complex pattern for the three protons on the substituted benzene (B151609) ring, while the aliphatic region shows two triplets corresponding to the bromoethoxy chain.

The protons on the dichlorinated ring (H-3, H-5, and H-6) exhibit splitting patterns characteristic of a 1,2,4-trisubstituted system. The ethoxy group protons at C-7 and C-8 are coupled to each other, resulting in two triplets, a pattern typical of an ethyl group where the two methylene (B1212753) groups are in different chemical environments. The methylene group attached to the ether oxygen (H-7) is deshielded and appears further downfield than the methylene group attached to the bromine atom (H-8).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~7.45 | d (doublet) | J ≈ 8.5 Hz |

| H-5 | ~7.25 | dd (doublet of doublets) | J ≈ 8.5, 2.5 Hz |

| H-3 | ~7.05 | d (doublet) | J ≈ 2.5 Hz |

| H-7 (-OCH₂) | ~4.35 | t (triplet) | J ≈ 6.0 Hz |

| H-8 (-CH₂Br) | ~3.65 | t (triplet) | J ≈ 6.0 Hz |

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, confirming the presence of eight distinct carbon environments (six aromatic and two aliphatic). The chemical shifts are influenced by the electronegativity of adjacent atoms (O, Cl, Br) and the hybridization state of the carbon. pressbooks.pub

The carbon attached to the oxygen atom (C-4) is significantly deshielded and appears at the lowest field in the aromatic region. The carbons bonded to chlorine (C-1 and C-2) are also downfield. wisc.edu The aliphatic carbons of the bromoethoxy group are observed in the upfield region of the spectrum, with the carbon adjacent to the oxygen (C-7) being more deshielded than the one bonded to bromine (C-8).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Ar-O) | ~155 |

| C-2 (Ar-Cl) | ~133 |

| C-1 (Ar-Cl) | ~131 |

| C-6 (Ar-H) | ~130 |

| C-5 (Ar-H) | ~116 |

| C-3 (Ar-H) | ~114 |

| C-7 (-OCH₂) | ~68 |

| C-8 (-CH₂Br) | ~28 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between H-5 and H-6, and a weaker correlation between H-5 and H-3 on the aromatic ring. Crucially, it would also show a strong cross-peak between the protons of the two methylene groups (H-7 and H-8), confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). columbia.edu It would definitively link the signals at ~4.35 ppm and ~3.65 ppm to the aliphatic carbons C-7 and C-8, respectively, and assign the aromatic protons to their corresponding carbons (H-3 to C-3, H-5 to C-5, and H-6 to C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together a molecule's carbon skeleton, as it reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sphinxsai.comceitec.cz For this molecule, the key correlation would be between the H-7 protons (-OCH₂) and the aromatic C-4, which unequivocally establishes the ether linkage at the correct position. Other important correlations would include H-8 correlating to C-7, and the aromatic protons correlating to adjacent and next-nearest carbons, solidifying the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It would show a correlation between the H-7 protons of the ethoxy chain and the ortho aromatic protons H-3 and H-5, further confirming the connectivity and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The presence of bromine and chlorine, both of which have multiple common isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster for the molecular ion. The calculated monoisotopic mass for C₈H₇⁷⁹Br³⁵Cl₂O is a key value for confirmation.

HRMS Data for Molecular Ion [C₈H₇BrCl₂O]⁺

| Formula | Calculated Monoisotopic Mass (m/z) |

|---|---|

| C₈H₇⁷⁹Br³⁵Cl₂O | 267.8848 |

| C₈H₇⁸¹Br³⁵Cl₂O | 269.8828 |

| C₈H₇⁷⁹Br³⁵Cl³⁷ClO | 269.8819 |

In electron ionization mass spectrometry (EI-MS), the high-energy ionization process causes the molecular ion to break apart into smaller, characteristic fragments. The analysis of these fragments provides corroborating evidence for the proposed structure. libretexts.orgyoutube.com

The mass spectrum of this compound would be expected to show a complex molecular ion cluster due to the isotopic abundances of Br and Cl. Key fragmentation pathways would include:

Loss of a bromine radical: [M - Br]⁺, leading to a prominent peak.

Cleavage of the C-O ether bond: This can happen in two ways, leading to either a [C₆H₃Cl₂O]⁺ fragment or a [C₂H₄Br]⁺ fragment.

Alpha-cleavage: Loss of a •CH₂Br radical to form a dichlorophenoxymethyl cation [C₇H₅Cl₂O]⁺.

Loss of the entire bromoethoxy chain: Fragmentation can lead to the formation of a dichlorophenol radical cation [C₆H₄Cl₂O]⁺•.

The masses and isotopic patterns of these fragments create a unique fingerprint that confirms the identity of the compound.

Predicted Key Mass Fragments

| Fragment Ion (Structure) | Predicted m/z (Monoisotopic) | Origin |

|---|---|---|

| [C₆H₃Cl₂O]⁺ | 160.9588 | Cleavage of ether C-O bond |

| [C₂H₄Br]⁺ | 106.9547 | Cleavage of ether C-O bond |

| [C₇H₅Cl₂O]⁺ | 174.9745 | Loss of •CH₂Br radical |

| [C₆H₄Cl₂O]⁺• | 161.9666 | Loss of bromoethene |

Gas-Phase Conformation Studies via Ion Mobility Mass Spectrometry (e.g., Collision Cross Section Determination)

No publicly accessible studies utilizing ion mobility mass spectrometry to determine the gas-phase conformation or collision cross section (CCS) of This compound were identified. This technique is crucial for understanding the three-dimensional structure of ions in the gas phase, providing insights into the spatial arrangement of the dichlorophenyl ring and the bromoethoxy side chain. Without experimental data, any discussion on the conformational landscape of this specific molecule would be purely speculative.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

A detailed vibrational analysis of This compound is hampered by the lack of specific experimental IR and Raman spectra in scientific literature.

Identification of Characteristic Vibrational Modes and Functional Groups

While general characteristic vibrational frequencies for functional groups present in the molecule (such as C-Br, C-Cl, C-O, and aromatic C-H bonds) can be predicted, a specific assignment of vibrational modes for This compound requires experimental spectra. Such spectra would reveal the unique fingerprint of the molecule, arising from the coupling of these vibrations.

Conformational Analysis through Vibrational Signatures

Vibrational spectroscopy is a powerful tool for studying conformational isomers (conformers) in different phases. However, without experimental data comparing the spectra of This compound in various states (e.g., solid, liquid, or in solution), it is not possible to perform a conformational analysis based on its vibrational signatures.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

The definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray diffraction.

Single-Crystal X-ray Crystallography for Absolute and Relative Configuration

No published single-crystal X-ray diffraction data for This compound could be located. Such data would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the molecule's absolute and relative configuration.

Analysis of Crystal Packing and Intermolecular Interactions

Consequently, without a crystal structure, an analysis of the crystal packing and the nature of intermolecular interactions, such as halogen bonding or van der Waals forces, that govern the solid-state architecture of This compound cannot be conducted.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions Involving the Bromoethoxy Moiety

The primary site for nucleophilic attack on 4-(2-bromoethoxy)-1,2-dichlorobenzene is the carbon atom attached to the bromine, which is part of the bromoethoxy side chain. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgmasterorganicchemistry.com

Thermodynamically, the feasibility of the substitution reaction is dependent on the relative stability of the reactants and products. A key consideration is the leaving group ability of the bromide ion versus the basicity of the incoming nucleophile. libretexts.org In general, for a reaction to be favorable, the incoming nucleophile should be a stronger base than the leaving group. Given that bromide is a weak base, a wide range of nucleophiles can effectively displace it.

The dichlorophenyl group, being electron-withdrawing, can have a modest influence on the reaction rate. By withdrawing electron density from the ether oxygen, it can slightly reduce the electron density at the benzylic-like position, which could in turn have a small effect on the transition state energy of the SN2 reaction.

In nucleophilic substitution reactions of this compound, the regioselectivity is highly specific. Nucleophilic attack will occur exclusively at the primary carbon atom bonded to the bromine atom. The carbon atoms of the aromatic ring and the carbon adjacent to the ether oxygen are not susceptible to direct nucleophilic attack under typical SN2 conditions.

From a stereochemical perspective, if the carbon atom bearing the bromine were a chiral center, an SN2 reaction would proceed with a complete inversion of configuration at that center. This is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group. youtube.com However, in this compound, the carbon atom is not chiral, so stereochemical inversion is not a relevant consideration.

Electrophilic Aromatic Substitution Reactions on the Dichlorobenzene Ring

The dichlorinated benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, although the presence of two deactivating chlorine atoms makes the ring less reactive than benzene itself. The regioselectivity of these reactions is determined by the directing effects of both the chloro and the bromoethoxy substituents.

The two chlorine atoms are ortho-, para-directing, but deactivating. wikipedia.org The bromoethoxy group, being an alkoxy group, is also ortho-, para-directing and is an activating group. wikipedia.orglibretexts.org In a competition between these directing effects, the activating alkoxy group has a dominant influence on the position of electrophilic attack. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the bromoethoxy group.

Given the substitution pattern of this compound, the positions open for electrophilic attack are C5 and C6. The C5 position is ortho to the bromoethoxy group and meta to one chlorine atom, while the C6 position is ortho to one chlorine atom and meta to the bromoethoxy group. Due to the stronger activating and directing effect of the alkoxy group, electrophilic substitution is most likely to occur at the C5 position.

| Substituent | Directing Effect | Activating/Deactivating |

| -Cl | ortho, para | Deactivating |

| -O-CH₂CH₂Br | ortho, para | Activating |

Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The chlorine atoms on the aromatic ring of this compound provide handles for further functionalization through palladium-catalyzed cross-coupling reactions. youtube.comorganic-chemistry.orgepa.gov

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the dichlorobenzene moiety with a boronic acid or ester in the presence of a palladium catalyst and a base. While aryl chlorides are generally less reactive than aryl bromides or iodides, suitable catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, can facilitate this transformation. epa.gov It is possible to achieve selective mono-arylation under controlled conditions.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene. youtube.comepa.gov Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl chlorides requires specific catalytic systems to proceed efficiently. The reaction would lead to the formation of a new carbon-carbon bond at the position of one of the chlorine atoms, introducing a vinyl group onto the aromatic ring.

Sonogashira Coupling: This reaction enables the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgyoutube.com This would result in the formation of an arylethyne derivative of this compound. The reactivity order for aryl halides in Sonogashira coupling is generally I > Br > Cl, so forcing conditions may be necessary. organic-chemistry.org

In all these cross-coupling reactions, the relative reactivity of the two chlorine atoms would need to be considered. The chlorine at C2 is sterically more hindered than the chlorine at C1, which could lead to some regioselectivity in mono-coupling reactions.

Oxidation and Reduction Pathways of the Ether Linkage and Aromatic Core

The ether linkage and the dichlorinated aromatic core of this compound can undergo both oxidation and reduction under appropriate conditions.

Oxidation: The aromatic ring is relatively resistant to oxidation due to the presence of the deactivating chloro substituents. However, under strong oxidizing conditions, degradation of the ring can occur. The ether linkage is also generally stable to oxidation, but strong oxidizing agents can lead to cleavage. Catalytic oxidation of 1,2-dichlorobenzene (B45396) has been studied and can lead to the formation of various oxygenated products, including chlorophenols and eventually ring-opened products. Similar transformations could be expected for this compound, potentially accompanied by oxidation or cleavage of the side chain.

Reduction: The dichlorobenzene ring can be reduced via catalytic hydrogenation, leading to the sequential removal of the chlorine atoms to form chlorobenzene (B131634) and then benzene. The conditions for this dehalogenation can be controlled to achieve selective removal of one or both chlorine atoms.

The bromoethoxy side chain can also be reduced. The carbon-bromine bond can be cleaved by catalytic hydrogenation or by using reducing agents like lithium aluminum hydride. The ether linkage itself is generally stable to reduction, but under harsh conditions, particularly with certain catalysts, cleavage of the ether bond can occur. For instance, benzylic ethers can be cleaved by hydrogenation. While the ether in this compound is not benzylic, its reactivity towards reductive cleavage would depend on the specific reagents and conditions employed.

Applications in Advanced Chemical Synthesis and Materials Science

Integration into Specialty Materials

Precursor for Conductive Materials (e.g., Doped Carbon Nanomaterials)

The chemical compound 4-(2-Bromoethoxy)-1,2-dichlorobenzene holds potential as a precursor in the synthesis of advanced conductive materials, particularly in the development of doped carbon nanomaterials. While direct experimental studies on this specific compound are not extensively documented in publicly available literature, its chemical structure suggests several pathways through which it can contribute to the formation of conductive materials.

The utility of this compound in this context is primarily derived from its two key functional components: the dichlorobenzene ring and the bromoethoxy side chain. The aromatic core can be a building block for larger conjugated systems, which are essential for electrical conductivity. The bromoethoxy group provides a reactive site for further chemical modifications, enabling the grafting of this molecule onto the surface of carbon nanomaterials or for initiating polymerization reactions.

One hypothetical application is in the functionalization of carbon nanotubes (CNTs) or graphene. The bromoethoxy group can be utilized for covalent attachment to the surface of these carbon allotropes. This functionalization can serve multiple purposes. Firstly, it can improve the dispersion of the carbon nanomaterials in various solvents, which is a crucial step for their incorporation into composite materials. Secondly, the introduction of the dichlorobenzene moiety onto the surface can modify the electronic properties of the nanomaterials. The electron-withdrawing nature of the chlorine atoms can induce a p-doping effect in the carbon lattice, increasing the concentration of charge carriers (holes) and thereby enhancing electrical conductivity.

While specific research on this compound as a precursor for conductive materials is limited, the principles of materials science and organic chemistry support its potential in this area. Further research would be needed to explore and optimize the conditions for its use in creating novel conductive materials with tailored properties.

Design and Synthesis of Functional Derivatives with Tailored Chemical Properties

The molecular architecture of This compound provides a versatile platform for the design and synthesis of a wide array of functional derivatives with tailored chemical properties. The presence of multiple reactive sites—the bromine atom on the ethoxy chain and the two chlorine atoms on the benzene (B151609) ring—allows for a variety of chemical transformations.

The synthesis of this compound itself can be conceptually approached through a Williamson ether synthesis. This would involve the reaction of 3,4-dichlorophenol (B42033) with 1,2-dibromoethane (B42909) in the presence of a base. This method is a well-established and versatile route for the formation of ethers.

Starting from this compound, a number of functional derivatives can be envisioned. The bromoethoxy group is particularly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. For example, reaction with sodium azide would yield the corresponding azido derivative, which can then be used in "click chemistry" reactions to attach a variety of molecules. Treatment with amines would lead to the formation of amino ethers, which can be useful as ligands for metal catalysts or as building blocks for more complex molecules. Reaction with cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The dichlorobenzene ring also offers opportunities for derivatization, although the conditions required are generally harsher than for the bromoethoxy group. The chlorine atoms can undergo nucleophilic aromatic substitution with strong nucleophiles, such as thiols or alkoxides, at elevated temperatures. This would allow for the replacement of one or both chlorine atoms with other functional groups, leading to a diverse range of substituted aromatic ethers.

Furthermore, the benzene ring can undergo electrophilic aromatic substitution reactions, although the presence of the deactivating chloro and ether groups would make such reactions more challenging and would direct incoming electrophiles to specific positions on the ring.

The ability to selectively modify different parts of the this compound molecule makes it a valuable intermediate in the synthesis of functional materials. For instance, by attaching specific functional groups, it is possible to tune the solubility, reactivity, and electronic properties of the resulting derivatives. This tailored approach is crucial in the development of new materials for applications in fields such as organic electronics, sensor technology, and catalysis.

Below is a table summarizing some potential functional derivatives of this compound and their potential applications.

| Derivative Name | Synthetic Route from this compound | Potential Applications |

| 4-(2-Azidoethoxy)-1,2-dichlorobenzene | Nucleophilic substitution with sodium azide | Precursor for triazole synthesis via click chemistry, bioconjugation |

| 2-(3,4-Dichlorophenoxy)ethanamine | Nucleophilic substitution with ammonia or an amine | Ligand for metal complexes, building block for pharmaceuticals |

| 3-(3,4-Dichlorophenoxy)propanenitrile | Nucleophilic substitution with sodium cyanide | Intermediate for carboxylic acids and amines |

| 4-(2-Mercaptoethoxy)-1,2-dichlorobenzene | Nucleophilic substitution with a thiolating agent | Surface modification of gold nanoparticles, self-assembled monolayers |

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. The primary pathways for such transformations in the environment are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For aromatic compounds, this process is often initiated by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. In the case of halogenated aromatic compounds, the carbon-halogen bond is often susceptible to photolytic cleavage.

While specific studies on the photolysis of 4-(2-Bromoethoxy)-1,2-dichlorobenzene are not available, the degradation of other halogenated aromatic compounds suggests that dehalogenation is a likely primary degradation pathway. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, making it more susceptible to cleavage. Therefore, it is plausible that irradiation of this compound could lead to the homolytic cleavage of the C-Br bond in the bromoethoxy group, or potentially the C-Cl bonds on the aromatic ring, generating radical intermediates. These reactive species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the surrounding medium, leading to the formation of less halogenated and potentially more biodegradable compounds.

It is also conceivable that the ether linkage could undergo photolytic cleavage, although this is generally a more stable bond. The presence of multiple halogen substituents on the aromatic ring can influence the electronic properties of the molecule and, consequently, its susceptibility to photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound to hydrolysis depends on the reactivity of its constituent functional groups: the dichlorinated aromatic ring, the ether linkage, and the bromoethoxy side chain.

Aryl ethers are generally considered to be chemically stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The ether bond is strong, and the cleavage of the aryl-oxygen bond is not energetically favorable. However, the aliphatic C-Br bond in the bromoethoxy group is more susceptible to nucleophilic substitution by water.

The hydrolysis of the 2-bromoethoxy group would likely proceed via a nucleophilic substitution reaction, where a water molecule attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. This reaction would result in the formation of 2-(3,4-dichlorophenoxy)ethanol and hydrobromic acid. The rate of this hydrolysis reaction would be influenced by factors such as temperature and pH. While ethers are generally stable, extreme pH conditions can promote their cleavage, though such conditions are not typical in the natural environment.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of organic pollutants from the environment. The biodegradation of halogenated aromatic compounds has been extensively studied, and these studies provide a framework for postulating the potential microbial degradation of this compound.

Microorganisms have evolved diverse enzymatic machinery to break down a wide variety of synthetic compounds, including halogenated aryl ethers. The degradation of these compounds typically involves a series of enzymatic reactions that lead to the cleavage of the ether bond and the removal of halogen substituents, ultimately funneling the intermediates into central metabolic pathways. Both aerobic and anaerobic microorganisms have been shown to degrade halogenated aromatic compounds.

The biodegradation of halogenated aromatics can be divided into several key steps: initial attack on the molecule, dehalogenation, cleavage of the ether bond, and subsequent aromatic ring opening. nih.gov The presence of both chlorine and bromine atoms in this compound presents a complex substrate for microbial degradation.

Dehalogenation is a critical step in the detoxification and degradation of halogenated organic compounds. nih.gov Microorganisms employ several enzymatic strategies to cleave carbon-halogen bonds.

Reductive Dehalogenation: Under anaerobic conditions, many halogenated compounds can undergo reductive dehalogenation, where the halogen substituent is replaced by a hydrogen atom. nih.gov This process requires an electron donor and is catalyzed by dehalogenases. For this compound, reductive dehalogenation could potentially occur at the chlorinated aromatic ring or the brominated side chain. Bromides are generally reduced more readily than chlorides. organic-chemistry.org

Oxidative Dehalogenation: In aerobic environments, oxidative dehalogenation is a common pathway. nih.gov Oxygenase enzymes can incorporate one or two oxygen atoms into the aromatic ring, leading to the formation of hydroxylated intermediates. This hydroxylation can facilitate the spontaneous or enzymatic removal of the halogen substituent. nih.gov

The positions of the chlorine atoms on the aromatic ring and the bromine atom on the ethoxy group will influence the susceptibility of this compound to these dehalogenation reactions.

Following or preceding dehalogenation, the cleavage of the ether bond is another crucial step in the degradation of this compound.

Ether Bond Cleavage: Microorganisms possess enzymes, such as etherases, that can catalyze the cleavage of ether linkages. This can occur through different mechanisms. For instance, some enzymes catalyze the hydrolytic cleavage of the ether bond, while others, like certain monooxygenases, can hydroxylate the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously cleaves. Glutathione S-transferases have also been implicated in the cleavage of β-aryl ether linkages in lignin-related compounds. osti.gov The cleavage of the ether bond in this compound would likely yield 1,2-dichlorophenol and 2-bromoethanol or their dehalogenated derivatives.

Aromatic Ring Opening: Once the aromatic ring is sufficiently dehalogenated and potentially hydroxylated, it becomes susceptible to cleavage by dioxygenase enzymes. These enzymes incorporate two oxygen atoms into the aromatic ring, leading to the formation of a catechol or a substituted catechol. The catechol intermediate is then cleaved by either ortho or meta cleavage pathways, generating aliphatic products that can be further metabolized through central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Potential Degradation Products of this compound

The table below summarizes the potential degradation products of this compound based on the discussed abiotic and biotic degradation pathways.

| Degradation Pathway | Potential Intermediate/Final Products |

| Abiotic Degradation | |

| Photolysis | 4-(2-Ethoxy)-1,2-dichlorobenzene, 1,2-Dichloro-4-hydroxybenzene (after further reactions), various dehalogenated and rearranged products |

| Hydrolysis | 2-(3,4-Dichlorophenoxy)ethanol, Hydrobromic acid |

| Biotic Degradation | |

| Reductive Dehalogenation | 4-(2-Bromoethoxy)-chlorobenzene isomers, 4-(2-Bromoethoxy)benzene, 1,2-Dichlorobenzene (B45396), Chloro-benzene, Benzene (B151609) |

| Oxidative Dehalogenation | Hydroxylated and dehalogenated aromatic intermediates |

| Ether Bond Cleavage | 1,2-Dichlorophenol, 2-Bromoethanol, and their dehalogenated derivatives |

| Aromatic Ring Opening | Aliphatic acids (e.g., succinate, pyruvate) |

Enzymes Potentially Involved in the Biotic Degradation of this compound

The following table lists the types of enzymes that are likely to be involved in the microbial degradation of this compound, based on the degradation of similar compounds.

| Enzyme Class | Potential Function |

| Dehalogenases | |

| Reductive dehalogenases | Removal of bromine and chlorine atoms under anaerobic conditions by replacing them with hydrogen. |

| Oxidative dehalogenases (e.g., monooxygenases, dioxygenases) | Incorporation of oxygen into the aromatic ring leading to the removal of halogen substituents under aerobic conditions. |

| Etherases/Oxygenases | |

| Monooxygenases | Hydroxylation of the aliphatic or aromatic part of the molecule, potentially initiating ether bond cleavage. |

| Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring, a key step for ring opening. |

| Glutathione S-transferases | Catalysis of nucleophilic attack by glutathione, potentially leading to ether bond cleavage. |

| Other Enzymes | |

| Hydrolases | Potential cleavage of the ether bond or involvement in the transformation of intermediates. |

| Dehydrogenases | Oxidation of alcohol intermediates. |

| Catechol dioxygenases (ortho and meta cleavage) | Cleavage of the aromatic ring of catechol intermediates. |

Factors Influencing Biodegradability (e.g., Substituent Effects, Electron Density)

Substituent Effects: The number, type, and position of halogen atoms on the aromatic ring are critical determinants of a compound's susceptibility to microbial attack. Generally, the rate of biodegradation decreases with an increasing number of halogen substituents. This is attributed to several factors, including increased chemical stability and steric hindrance, which can prevent microbial enzymes from accessing the aromatic ring. nih.gov For dichlorobenzenes, the position of the chlorine atoms influences their degradability.

The presence of different types of halogens, such as chlorine and bromine in this compound, further complicates biodegradability. The carbon-bromine bond is generally weaker and more susceptible to cleavage than the carbon-chlorine bond, which might suggest that the bromoethoxy side chain could be a potential initial site of microbial attack. However, the primary resistance to degradation often stems from the stability of the chlorinated aromatic ring itself.

Electron Density: The presence of electron-withdrawing groups, such as chlorine and bromine atoms, decreases the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic attack by oxygenase enzymes, which are often the first step in aerobic degradation pathways. nih.gov Microorganisms have evolved specific enzymatic machinery, such as dioxygenases, to initiate the breakdown of these electron-deficient rings. nih.gov However, the efficiency of these enzymes is highly dependent on the substitution pattern.

The following table summarizes the general effects of substituents on the biodegradability of halogenated aromatic compounds, which can be extrapolated to this compound.

| Factor | Influence on Biodegradability | Rationale |

| Number of Halogens | Generally decreases with an increasing number of halogens. | Increased chemical stability, steric hindrance, and toxicity to microorganisms. |

| Type of Halogen | C-Br bonds are typically easier to cleave than C-Cl bonds. | Lower bond energy of C-Br compared to C-Cl. |

| Position of Halogens | Can create steric hindrance and affect enzyme accessibility. | The relative positions of substituents can block the active sites of degradative enzymes. |

| Electron-Withdrawing Nature | Decreases electron density of the aromatic ring, making it less susceptible to oxidative degradation. | Oxygenase enzymes often initiate degradation through electrophilic attack. |

| Presence of Ether Linkage | The ether bond in the bromoethoxy group may be susceptible to cleavage by etherase enzymes. | Provides an alternative site for initial microbial attack, potentially leading to the formation of 1,2-dichloro-4-hydroxyphenol. |

Persistence in Environmental Compartments and Formation of Transformation Products

The persistence of this compound in various environmental compartments (soil, water, and air) is expected to be significant due to its chemical structure. Halogenated aromatic hydrocarbons are known for their resistance to degradation and their tendency to persist in the environment. nih.gov

Persistence in Soil and Sediment: In soil and sediment, this compound is likely to exhibit low mobility and high persistence. The hydrophobicity of the molecule, conferred by the dichlorobenzene ring, will cause it to strongly adsorb to organic matter and soil particles. epa.govepa.gov This sorption reduces its bioavailability to microorganisms and protects it from degradation. Dichlorobenzenes have been shown to persist in soil and sediment for extended periods. epa.govepa.gov The rate of degradation in soil is influenced by factors such as microbial population density, oxygen availability, temperature, and pH. Under anaerobic conditions, which can occur in deeper soil layers and sediments, reductive dehalogenation may be a potential, albeit slow, degradation pathway. eurochlor.orgmdpi.com

Persistence in Water: In aquatic environments, the fate of this compound is governed by processes such as volatilization, adsorption to suspended particles and sediment, and biodegradation. Due to its likely low water solubility and moderate vapor pressure, volatilization from surface waters to the atmosphere could be a significant transport mechanism. epa.govepa.gov However, its strong tendency to adsorb to sediment can limit its concentration in the water column and reduce losses due to volatilization. Biodegradation in water is expected to be slow. epa.gov Dichlorobenzenes have been detected in groundwater, indicating their potential for long-term persistence in aquatic systems. usgs.gov

Formation of Transformation Products: The degradation of this compound, when it occurs, can lead to the formation of various transformation products. The specific products formed will depend on the degradation pathway, which is influenced by environmental conditions (aerobic vs. anaerobic) and the microorganisms present.

Under aerobic conditions , initial attack by dioxygenase enzymes could lead to the formation of chlorinated catechols, followed by ring cleavage. nih.gov Alternatively, cleavage of the ether bond in the bromoethoxy side chain could yield 1,2-dichloro-4-hydroxyphenol and 2-bromoethanol.

Under anaerobic conditions , reductive dehalogenation is a more likely pathway. enviro.wiki This process involves the sequential removal of halogen atoms, leading to the formation of less halogenated and potentially less toxic intermediates. For instance, the bromine atom might be removed first, followed by the chlorine atoms.

The following table outlines potential transformation products of this compound under different environmental conditions.

| Environmental Condition | Potential Transformation Products |

| Aerobic | 1,2-dichloro-4-hydroxyphenol, 2-bromoethanol, chlorinated catechols, ring cleavage products. |

| Anaerobic | 4-ethoxy-1,2-dichlorobenzene, 1,2-dichlorobenzene, monochlorinated benzenes, phenol (B47542). |

General Remediation Strategies for Halogenated Aromatic Contaminants

Given the persistence and potential toxicity of halogenated aromatic compounds like this compound, various remediation strategies have been developed to remove them from contaminated environments. These strategies can be broadly categorized into physical, chemical, and biological methods.

Physical Remediation:

Adsorption: This method utilizes materials with a high surface area, such as activated carbon, to bind and remove contaminants from water or air. mdpi.com Granular activated carbon (GAC) is commonly used in water treatment to remove a wide range of organic pollutants.

Thermal Treatment: High-temperature incineration can effectively destroy halogenated aromatic compounds. However, this method is energy-intensive and can lead to the formation of highly toxic byproducts like dioxins and furans if not properly controlled. mdpi.com In-situ thermal desorption is another technique used to volatilize contaminants from soil for subsequent collection and treatment.

Chemical Remediation:

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals that can non-selectively oxidize a broad range of organic contaminants. mdpi.com Common AOPs include ozonation, UV/H₂O₂, and Fenton's reagent. These methods can be effective but are often costly.

Reductive Dehalogenation: Chemical reduction can be used to remove halogen atoms from aromatic rings. For example, zero-valent iron (ZVI) has been shown to be effective in dechlorinating a variety of chlorinated organic compounds.

Biological Remediation (Bioremediation):

Bioaugmentation and Biostimulation: These techniques aim to enhance the natural biodegradation of contaminants. researchgate.net Bioaugmentation involves introducing specific microorganisms with known degradative capabilities to a contaminated site. Biostimulation involves the addition of nutrients and electron acceptors (like oxygen) or donors to stimulate the activity of indigenous microbial populations. researchgate.net

Mycoremediation: This approach utilizes fungi to degrade contaminants. mdpi.com Certain fungi, particularly white-rot fungi, produce powerful extracellular enzymes that can break down a wide range of persistent organic pollutants, including halogenated aromatic compounds. mdpi.com

Phytoremediation: This method uses plants to remove, contain, or degrade contaminants in soil and water. While less common for highly chlorinated compounds, some plants can take up and metabolize certain halogenated organics.

The table below provides a summary of general remediation strategies applicable to halogenated aromatic contaminants.

| Remediation Strategy | Description | Advantages | Disadvantages |

| Adsorption (Activated Carbon) | Contaminants bind to the surface of the adsorbent material. mdpi.com | Effective for a wide range of organics; relatively simple technology. | Requires disposal or regeneration of spent carbon; less effective for some compounds. |

| Thermal Treatment | High temperatures are used to destroy contaminants. mdpi.com | High destruction efficiency for a broad range of contaminants. | High energy consumption; potential for toxic byproduct formation. |

| Advanced Oxidation Processes | Generation of highly reactive radicals to oxidize contaminants. mdpi.com | Rapid degradation rates; can treat a wide variety of compounds. | High cost; potential for byproduct formation. |

| Bioremediation (Bioaugmentation/Biostimulation) | Use of microorganisms to degrade contaminants. researchgate.net | Potentially cost-effective and environmentally friendly. | Can be slow; effectiveness is site-specific and dependent on environmental conditions. |

| Mycoremediation | Use of fungi to degrade contaminants. mdpi.com | Can degrade a wide range of complex and persistent compounds. | Slower than some chemical methods; research is still developing. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 4-(2-Bromoethoxy)-1,2-dichlorobenzene?

- Synthesis : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3,4-dichlorophenol with 1,2-dibromoethane under basic conditions to introduce the bromoethoxy group. Alternative routes may involve coupling 2-bromoethanol with 1,2-dichlorobenzene derivatives using catalysts like potassium carbonate .

- Characterization : Employ nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm substituent positions, gas chromatography-mass spectrometry (GC/MS) for purity assessment, and elemental analysis for empirical formula validation. Differential scanning calorimetry (DSC) can determine melting points, which are critical for storage considerations .

Q. What analytical techniques are suitable for detecting this compound in environmental or synthetic matrices?

- GC/MS : Use EPA Method 8260B for volatile organic compounds, optimizing column selection (e.g., DB-5MS) and ionization parameters (EI mode at 70 eV) to resolve halogenated aromatic peaks .

- HPLC : Pair with UV detection (λ = 254 nm) or tandem mass spectrometry for non-volatile derivatives. Calibrate with certified reference standards to ensure accuracy in quantification .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to minimize inhalation exposure .

- Waste Management : Segregate halogenated waste in labeled containers and coordinate disposal with licensed facilities to prevent environmental release .

Advanced Research Questions

Q. How does the bromoethoxy substituent influence the environmental fate of this compound compared to its parent dichlorobenzene?

- Sorption Behavior : The bromoethoxy group increases hydrophobicity, elevating log Koc values (e.g., 3.7–4.3 for dichlorobenzenes in sediments ). Use batch sorption experiments with peat soil to model kinetics, applying distributed rate parameter models to distinguish reversible/irreversible sorption phases .

- Volatilization : Estimate Henry’s Law constants (H) using vapor pressure (e.g., 1.5 mm Hg for 1,2-DCB ) and aqueous solubility data. Predict volatilization losses in wastewater treatment systems .

Q. What mechanistic insights exist for this compound as an alkylating agent in organic synthesis?

- Reactivity : The bromine atom acts as a leaving group, enabling nucleophilic attacks (e.g., in SN2 reactions with amines or thiols). Monitor reaction regioselectivity via <sup>13</sup>C NMR to assess electronic effects from chlorine substituents .

- Byproduct Mitigation : Optimize solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K2CO3 vs. NaH) to suppress elimination pathways .

Q. How can conflicting toxicity data for halogenated aromatics guide risk assessment of this compound?

- Data Reconciliation : While 1,2-dichlorobenzene is classified as non-carcinogenic (IARC Group 3 ), brominated analogs may exhibit higher bioaccumulation. Conduct in vitro assays (e.g., Ames test for mutagenicity ) and compare with QSAR predictions to resolve discrepancies.

- Ecotoxicity : Use Daphnia magna or algal growth inhibition tests to establish LC50 values, referencing EPA water quality criteria (e.g., 0.40 mg/L for dichlorobenzenes ).

Q. What biodegradation pathways are plausible for this compound in contaminated systems?

- Microbial Degradation : Screen Pseudomonas strains (e.g., J5-1 ) for dehalogenase activity. Monitor metabolite formation (e.g., catechols via dioxygenase cleavage) using LC-TOF/MS.

- Anaerobic Conditions : Evaluate reductive dehalogenation in sludge incubations, measuring bromide ion release via ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。